2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one
Description
2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one is a cycloheptatrienone derivative featuring a cyclopentylsulfanyl substituent at the 2-position. The cycloheptatrienone core is a seven-membered aromatic ring with conjugated carbonyl and sulfanyl groups, which imparts unique electronic and steric properties. For example, cyclohepta-2,4,6-trien-1-one derivatives are often prepared using [6 + 3] cycloaddition reactions with benzynes or imino esters (). The sulfanyl group in such compounds is introduced via thiol or sulfide nucleophiles reacting with electrophilic intermediates ().
Properties
Molecular Formula |
C12H14OS |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-cyclopentylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H14OS/c13-11-8-2-1-3-9-12(11)14-10-6-4-5-7-10/h1-3,8-10H,4-7H2 |
InChI Key |
OTANRKZLHWXNES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=CC=CC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one typically involves the introduction of the cyclopentylsulfanyl group to a cyclohepta-2,4,6-trien-1-one precursor. This can be achieved through nucleophilic substitution reactions where the cyclopentylsulfanyl group is introduced using appropriate thiol reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The sulfur atom in the cyclopentylsulfanyl group can also engage in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of cycloheptatrienone derivatives allows for direct comparisons with 2-(cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one. Key analogs include:
Table 1: Structural and Functional Comparison of Cycloheptatrienone Derivatives
Reactivity and Stability
- Sulfanyl vs. Hydroxy Groups : The cyclopentylsulfanyl group in the target compound enhances steric bulk compared to smaller substituents like -SH () or -OH (). This bulk may reduce nucleophilic reactivity but improve stability against oxidation.
- Thione vs. Ketone : The 1-thione in 2-(methylsulfanyl)cyclohepta-2,4,6-triene-1-thione () exhibits distinct electronic properties compared to the ketone in the target compound, altering resonance stabilization and Lewis basicity.
- Fluorine Substituents : The electron-withdrawing -F group in 2-fluorocyclohepta-2,4,6-trien-1-one () increases electrophilicity at the carbonyl carbon, contrasting with the electron-donating cyclopentylsulfanyl group.
Future Research Directions
Synthetic Optimization : Develop scalable methods for introducing cyclopentylsulfanyl groups via thiol-ene or nucleophilic aromatic substitution reactions.
Crystallographic Studies : Use programs like SHELXL () or OLEX2 () to resolve the crystal structure of 2-(cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one, enabling precise analysis of its conformational preferences.
Biological Activity
2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one is an organic compound notable for its unique structure, which includes a seven-membered ring with three conjugated double bonds and a ketone functional group. The presence of the cyclopentylsulfanyl group enhances its chemical reactivity and potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H14OS
- Molecular Weight : 206.31 g/mol
- IUPAC Name : 2-cyclopentylsulfanylcyclohepta-2,4,6-trien-1-one
- Canonical SMILES : C1CCC(C1)SC2=CC=CC=CC2=O
The biological activity of 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one is primarily attributed to its ability to interact with various molecular targets through the conjugated double bonds and the ketone group. These interactions can lead to the formation of reactive intermediates that may participate in biochemical pathways such as:
- Oxidative Stress Response : The sulfur atom in the cyclopentylsulfanyl group can engage in redox reactions, potentially influencing cellular oxidative stress levels.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfur-containing compounds.
Biological Activity
Research indicates that 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The unique sulfur moiety may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
Anti-inflammatory Effects
Preliminary investigations suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Cytotoxicity
The compound has been evaluated for cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in these cells is an area of active research.
Case Studies and Research Findings
A review of literature reveals various studies focused on the biological activity of compounds related to 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
